molecular formula C7H13NO2 B13066649 6,9-Dioxa-2-azaspiro[3.6]decane

6,9-Dioxa-2-azaspiro[3.6]decane

Cat. No.: B13066649
M. Wt: 143.18 g/mol
InChI Key: KFMBMVLMCCUKFH-UHFFFAOYSA-N
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Description

6,9-Dioxa-2-azaspiro[3.6]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These characteristics make spiro compounds valuable in various fields, including drug discovery and development.

Preparation Methods

The synthesis of 6,9-Dioxa-2-azaspiro[3.6]decane typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is advantageous due to its simplicity and the availability of starting materials . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

6,9-Dioxa-2-azaspiro[3.6]decane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can lead to the formation of pyrrolidine derivatives .

Scientific Research Applications

6,9-Dioxa-2-azaspiro[3.6]decane has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, spiro compounds, including this compound, are studied for their potential as biologically active compounds. These compounds have shown promise in the development of drugs targeting various diseases, including cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of 6,9-Dioxa-2-azaspiro[36]decane involves its interaction with specific molecular targets and pathwaysThis modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

6,9-Dioxa-2-azaspiro[3.6]decane can be compared with other spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane and 2,6-dioxa-9-azaspiro[3.6]decane. These compounds share similar structural features but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

6,9-dioxa-2-azaspiro[3.6]decane

InChI

InChI=1S/C7H13NO2/c1-2-10-6-7(5-9-1)3-8-4-7/h8H,1-6H2

InChI Key

KFMBMVLMCCUKFH-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(CNC2)CO1

Origin of Product

United States

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